molecular formula C15H17NO5S4 B11072072 N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide

N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide

Cat. No.: B11072072
M. Wt: 419.6 g/mol
InChI Key: XGXCXMWTRCCBDW-UHFFFAOYSA-N
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Description

N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO is a complex organic compound characterized by the presence of methoxy, methylsulfanyl, and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The reaction conditions often include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, peracetic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO is unique due to its combination of methoxy, methylsulfanyl, and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and materials science highlight its versatility.

Properties

Molecular Formula

C15H17NO5S4

Molecular Weight

419.6 g/mol

IUPAC Name

N-methoxy-4-methylsulfanyl-N-(4-methylsulfanylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C15H17NO5S4/c1-21-16(24(17,18)14-8-4-12(22-2)5-9-14)25(19,20)15-10-6-13(23-3)7-11-15/h4-11H,1-3H3

InChI Key

XGXCXMWTRCCBDW-UHFFFAOYSA-N

Canonical SMILES

CON(S(=O)(=O)C1=CC=C(C=C1)SC)S(=O)(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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